1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a complex organic compound that belongs to the class of urea derivatives. It features a unique structure that incorporates both an allyl group and a pyrrolo[1,2-a]imidazole moiety, which are known for their potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in the treatment of thrombosis and other related conditions .
1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is classified as a urea derivative. Urea derivatives often exhibit diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can be achieved through several methods. One common approach involves the reaction of an appropriate isocyanate with an amine or an amine derivative under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .
Key steps in the synthesis may include:
The molecular structure of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can be represented as follows:
This structure includes:
The molecular weight of this compound is approximately 296.37 g/mol. The presence of multiple functional groups suggests potential for diverse interactions within biological systems.
The compound can participate in various chemical reactions typical for urea derivatives:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side products. For instance, reactions involving electrophiles should be conducted under inert atmospheres to prevent oxidation.
The mechanism by which 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea exerts its biological effects likely involves:
Studies have indicated that compounds with similar structures often exhibit anticoagulant properties by inhibiting factors involved in clot formation .
Some relevant physical properties include:
Chemical properties include:
1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has potential applications in:
The synthesis of 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea follows a convergent strategy with three critical stages: pyrroloimidazole core construction, aromatic functionalization, and urea coupling. The pyrroloimidazole moiety (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) is synthesized via cyclization reactions using amino acid precursors or cyclocondensation of 4-aminobutanal derivatives, achieving yields of 68–75% [6] [9]. Subsequent bromination at the C3 position introduces a handle for cross-coupling, with Pd-catalyzed Suzuki-Miyaura reactions then attaching 3-aminophenyl groups to yield 3-(3-aminophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (75–82% yield) [6]. The urea linkage is formed by reacting this intermediate with allyl isocyanate under anhydrous conditions, typically achieving 70–85% yield after recrystallization [2] [6].
Table 1: Multi-Step Synthesis Optimization
Step | Reaction | Key Conditions | Yield Range | Purity (HPLC) |
---|---|---|---|---|
1 | Pyrroloimidazole Core Formation | Cyclocondensation, 80°C, 12 h | 68–75% | >90% |
2 | C3 Functionalization | Suzuki coupling, Pd(PPh₃)₄, K₂CO₃ | 75–82% | 92–95% |
3 | Urea Bond Formation | Allyl isocyanate, DCM, 0°C to RT | 70–85% | 95–98% |
Allyl isocyanate serves as the critical electrophile for urea bond formation, reacting selectively with the aromatic amine group of the pyrroloimidazole-phenyl intermediate. The reaction proceeds via nucleophilic addition-elimination, where the amine attacks the electrophilic carbon of the isocyanate group (C=N bond), forming a tetrahedral intermediate that collapses to the urea linkage [2]. This method minimizes epimerization risks in the pyrroloimidazole core, unlike chloroformate-based approaches. The Schotten-Baumann technique (biphasic dichloromethane-water system) enhances purity (>98%) by sequestering water-soluble impurities [2] [6]. Isocyanate stoichiometry must be tightly controlled (1.05–1.1 equivalents) to suppress diurea byproduct formation [6].
Table 2: Isocyanate Performance in Urea Formation
Isocyanate | Reaction Temp | Time (h) | Byproduct Formation | Purity |
---|---|---|---|---|
Allyl Isocyanate | 0°C to RT | 4 | <2% | >98% |
Phenyl Isocyanate | RT | 3 | 3–5% | 94–96% |
4-Nitrophenyl Isocyanate | -10°C to RT | 6 | 1–3% | 97% |
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold contains a chiral center at C7 (fused ring junction), necessitating asymmetric synthesis for enantiopure intermediates. Key strategies include:
Table 4: Stereocontrol Methods for Key Intermediates
Strategy | Substrate | Conditions | ee (%) | Yield |
---|---|---|---|---|
Evans Auxiliary | 7-Oxo-pyrroloimidazole | (S)-4-Benzyloxazolidin-2-one, -78°C | 90 | 65% |
Enzymatic Resolution | rac-7-Hydroxy | Lipase PS, vinyl acetate, 35°C | 98 | 45% (alcohol) |
Asymmetric Hydrogenation | 5,6-Didehydro | Ru-(S)-BINAP, 50 psi H₂ | 94 | 88% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7